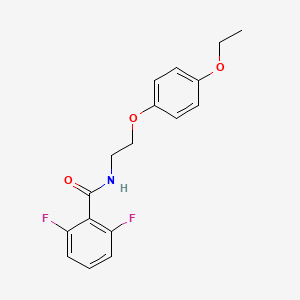

N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO3/c1-2-22-12-6-8-13(9-7-12)23-11-10-20-17(21)16-14(18)4-3-5-15(16)19/h3-9H,2,10-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPMQIXSIYTANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with N-(2-(4-ethoxyphenoxy)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity is influenced by substituents on the benzamide core and side chain. Below is a comparative analysis with key analogs:

Physicochemical Properties and Environmental Impact

- Lipophilicity : Fluorine and ethoxy groups increase logP values, enhancing membrane permeability but raising bioaccumulation risks (e.g., diflubenzuron is classified as an environmental hazard ).

- Synthetic Routes: The target compound may be synthesized via nucleophilic substitution of 2,6-difluorobenzoyl chloride with 4-ethoxyphenoxyethylamine, similar to etoxazole’s synthesis from 2,6-difluorobenzamide intermediates .

Biological Activity

N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a difluorobenzamide core with an ethoxyphenoxy side chain, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain protein interactions involved in cancer progression.

Inhibition of Oncogenic Pathways

- E6 Protein Interaction : Preliminary studies suggest that this compound may inhibit the interaction between high-risk Human Papillomavirus (HPV) E6 protein and its associated proteins, which are critical for p53 degradation. This inhibition could restore p53 function, promoting apoptosis in cancer cells .

- Cell Proliferation : The compound has shown potential in reducing cell proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and survival.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several cancer types, including cervical and breast cancers. The compound's ability to induce apoptosis and inhibit tumor growth has been confirmed through various assays.

Case Studies

- Cervical Cancer : A study involving cervical cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the restoration of p53 activity and subsequent induction of apoptosis .

- Breast Cancer : In another case study, this compound was evaluated for its effects on breast cancer cells. Results indicated a significant decrease in tumorigenic potential through modulation of key signaling pathways involved in cell cycle regulation.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for evaluating its therapeutic potential:

| Property | Profile |

|---|---|

| Absorption | Moderate; bioavailability varies |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic; involves CYP450 enzymes |

| Excretion | Renal excretion as metabolites |

| Toxicity | Low toxicity profile observed in preliminary studies |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(4-ethoxyphenoxy)ethyl)-2,6-difluorobenzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with a phenoxyethylamine intermediate. Key steps include:

- Nucleophilic substitution : React 4-ethoxyphenol with 2-chloroethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Amide formation : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to couple the amine intermediate with 2,6-difluorobenzoyl chloride. Monitor pH to avoid hydrolysis .

- Optimization : Adjust solvent polarity (e.g., switch from THF to acetonitrile) and stoichiometry (1.2:1 acyl chloride-to-amine ratio) to improve yields. Characterize intermediates via -NMR and LC-MS .

Q. How can X-ray crystallography determine the molecular conformation of this compound?

- Methodology :

- Crystal growth : Use slow evaporation of a saturated ethanol solution at 4°C.

- Data collection : Employ a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Collect >95% completeness for reflections up to θ = 25°.

- Refinement : Use SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on ). Analyze hydrogen bonding (e.g., N–H⋯O) and torsional angles (e.g., dihedral angle between aromatic rings ~78°) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme inhibition : Test against kinases (e.g., VEGFR2) using fluorescence polarization assays (10 µM compound, 1 hr incubation). Compare IC₅₀ values to controls like sorafenib .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ determination over 48–72 hrs). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro. Prepare the protein (e.g., VEGFR2 PDB: 4ASD) by removing water and adding polar hydrogens. Set grid boxes around active sites (e.g., Cys917).

- Pharmacophore analysis : Identify critical interactions (e.g., hydrogen bonds with Glu883, π-σ interactions with Val914). Validate using MD simulations (GROMACS, 100 ns trajectories) to assess stability .

- ADMET prediction : Use SwissADME for bioavailability radar and ProTox-II for hepatotoxicity risk assessment .

Q. What strategies resolve crystallographic disorder in the ethoxyphenoxy moiety?

- Methodology :

- Disorder modeling : In SHELXL, split the disordered ethoxy group into two occupancies (e.g., 0.67:0.33). Apply similarity restraints on bond lengths and angles.

- Validation : Check residual density maps (e.g., peak < 0.5 eÅ⁻³) and R-factor convergence (). Compare to analogous structures (e.g., N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl] derivatives) .

Q. How do substituent effects (e.g., fluorine vs. chlorine) influence metabolic stability?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLMs, 1 mg/mL) and NADPH (1 mM) for 60 mins. Quench with acetonitrile, then analyze via UPLC-QTOF-MS.

- Metabolite identification : Look for demethylation (ethoxyphenoxy → hydroxyphenoxy) or defluorination. Compare to diflubenzuron (t₁/₂ = 8.2 hrs in HLMs) .

- QSAR modeling : Use MetaPrint2D to predict metabolic hotspots and correlate with logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.